N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide
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Description
This compound is a complex organic molecule with several functional groups. It contains a 4-methoxyphenyl group, an imidazole ring, a methyl group, and a phenylbutanamide moiety. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring and aromatic rings suggests that this compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is a versatile moiety that can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, molecular weight, and functional groups would affect properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
The compound N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide has been identified to interact with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
This compound interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the signaling pathways that lead to cancer cell proliferation .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, angiogenesis, and apoptosis . The downstream effects of these pathway alterations contribute to the compound’s anticancer activity .
Pharmacokinetics
In silico studies suggest that the compound exhibits favorable absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties impact the bioavailability of the compound, influencing its therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation and angiogenesis, as well as the induction of apoptosis . These effects contribute to the compound’s potential anticancer activity .
Future Directions
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-18(15-7-5-4-6-8-15)21(25)23-14-20-22-13-19(24-20)16-9-11-17(26-2)12-10-16/h4-13,18H,3,14H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHASOQASMBJYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=C(N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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